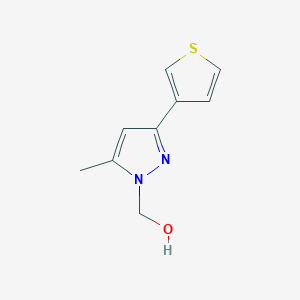

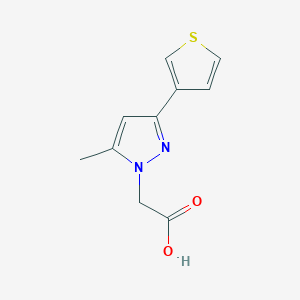

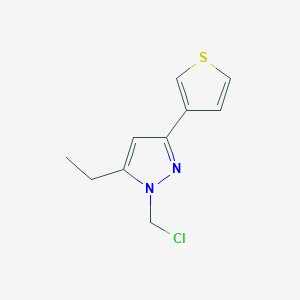

1-(chloromethyl)-5-ethyl-3-(thiophen-3-yl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(chloromethyl)-5-ethyl-3-(thiophen-3-yl)-1H-pyrazole” is a chemical compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Physical And Chemical Properties Analysis

Thiophene, which is a component of “1-(chloromethyl)-5-ethyl-3-(thiophen-3-yl)-1H-pyrazole”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as the compound , have been studied for their potential anticancer properties. The presence of the thiophene ring can contribute to the inhibition of cell proliferation and induce apoptosis in cancer cells. Research has shown that these compounds can target various pathways involved in cancer progression, making them valuable for developing new chemotherapeutic agents .

Material Science: Organic Semiconductors

The thiophene moiety is crucial in the advancement of organic semiconductors. Its incorporation into compounds can enhance the electrical properties of materials, which is essential for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s structure could potentially be optimized for better charge transport in semiconductor applications .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. The specific compound could be explored for its effectiveness in protecting metal surfaces against corrosion, which is vital for extending the lifespan of metal components in various industries .

Anti-Inflammatory and Analgesic Applications

Thiophene derivatives exhibit anti-inflammatory and analgesic effects. They can be designed to modulate inflammatory pathways and provide pain relief. This particular compound could be synthesized and tested for its efficacy in reducing inflammation and pain, contributing to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The antimicrobial activity of thiophene derivatives makes them candidates for developing new antibiotics. The compound “1-(chloromethyl)-5-ethyl-3-(thiophen-3-yl)-1H-pyrazole” could be investigated for its ability to inhibit the growth of bacteria and fungi, addressing the growing concern of antibiotic resistance .

Anti-Atherosclerotic Properties

Thiophene derivatives are also researched for their anti-atherosclerotic properties. They may play a role in preventing the formation of atherosclerotic plaques in blood vessels, thereby contributing to cardiovascular health. The compound could be studied for its potential in preventing or treating atherosclerosis .

Anesthetic Applications

Some thiophene derivatives are used as anesthetics, such as articaine, which contains a thiophene ring. The compound could be explored for its local anesthetic properties, potentially leading to the development of new anesthetic agents .

Direcciones Futuras

Thiophene and its derivatives have been proven to be effective drugs in the present respective disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

Propiedades

IUPAC Name |

1-(chloromethyl)-5-ethyl-3-thiophen-3-ylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2S/c1-2-9-5-10(12-13(9)7-11)8-3-4-14-6-8/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIXRHFSABOUBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CCl)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(chloromethyl)-5-ethyl-3-(thiophen-3-yl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

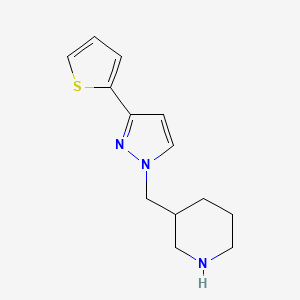

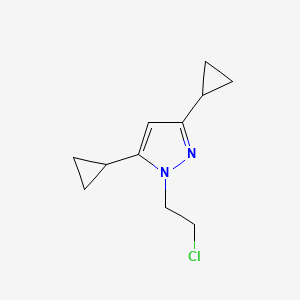

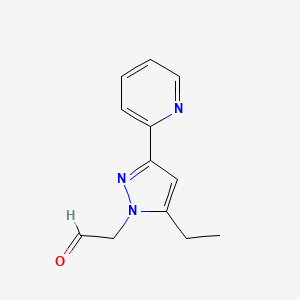

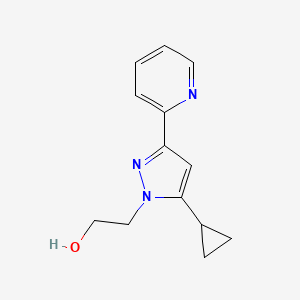

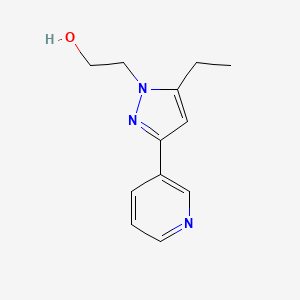

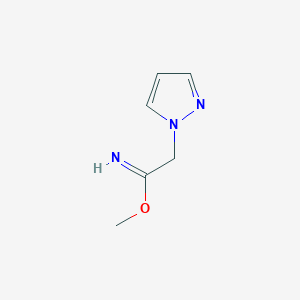

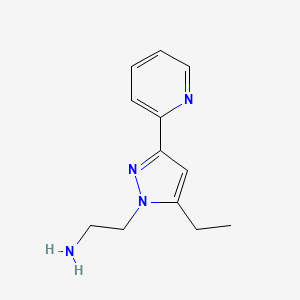

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.